molecular formula C15H15NO5S B103937 L002

L002

Cat. No.: B103937
M. Wt: 321.3 g/mol
InChI Key: VEWFTYOFWIXCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L002 is a potent, cell-permeable, reversible, and specific inhibitor of the acetyltransferase p300 (KAT3B). It has an inhibitory concentration (IC50) of 1.98 micromolar. This compound binds to the acetyl-coenzyme A pocket and competitively inhibits the catalytic domain of the acetyltransferase p300, blocking histone acetylation and p53 acetylation, and inhibiting the activation of the signal transducer and activator of transcription 3 (STAT3).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L002 involves the preparation of the core structure followed by the introduction of functional groups. The compound is typically synthesized through a multi-step process that includes the formation of key intermediates and their subsequent functionalization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards. The use of automated systems and advanced analytical techniques can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

L002 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various derivatives and analogs of this compound with modified chemical structures and properties.

Scientific Research Applications

L002 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the inhibition of acetyltransferase p300 and its effects on histone acetylation.

    Biology: this compound is employed in biological studies to investigate the role of acetyltransferase p300 in cellular processes such as gene expression, cell proliferation, and apoptosis.

    Medicine: this compound has potential therapeutic applications in the treatment of diseases such as cancer, hypertension-induced cardiac hypertrophy, and fibrogenesis. It is used in preclinical studies to evaluate its efficacy and safety.

    Industry: this compound is utilized in the development of new drugs and therapeutic agents targeting acetyltransferase p300 and related pathways.

Mechanism of Action

L002 exerts its effects by binding to the acetyl-coenzyme A pocket of the acetyltransferase p300 and competitively inhibiting its catalytic domain. This inhibition blocks the acetylation of histones and the tumor protein p53, leading to the suppression of gene expression and cellular processes regulated by these proteins. This compound also inhibits the activation of the signal transducer and activator of transcription 3 (STAT3), further modulating cellular signaling pathways involved in cell growth, differentiation, and survival .

Comparison with Similar Compounds

L002 is unique in its specific inhibition of the acetyltransferase p300 with high potency and selectivity. Similar compounds include:

    C646: Another inhibitor of acetyltransferase p300, but with different chemical structure and potency.

    A-485: A selective inhibitor of acetyltransferase p300 and CREB-binding protein (CBP), with distinct pharmacological properties.

    SGC-CBP30: An inhibitor of CREB-binding protein (CBP) and acetyltransferase p300, used in studies of gene regulation and epigenetics.

This compound stands out due to its reversible and specific inhibition of acetyltransferase p300, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-10-8-12(9-11(2)15(10)17)16-21-22(18,19)14-6-4-13(20-3)5-7-14/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWFTYOFWIXCIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NOS(=O)(=O)C2=CC=C(C=C2)OC)C=C(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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